molecular formula C13H19BrN2O3S B7880558 1-((3-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine

1-((3-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine

Cat. No.: B7880558
M. Wt: 363.27 g/mol
InChI Key: LOHPIGJQQUPCGT-UHFFFAOYSA-N
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Description

1-((3-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to a piperazine ring substituted with a methoxyethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This is achieved by reacting 3-bromobenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.

    Nucleophilic substitution reaction: The sulfonyl chloride intermediate is then reacted with 4-(2-methoxyethyl)piperazine in the presence of a base, such as sodium carbonate, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((3-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine
  • 1-((3-Chlorophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine
  • 1-((3-Bromophenyl)sulfonyl)-4-(2-ethoxyethyl)piperazine

Uniqueness

1-((3-Bromophenyl)sulfonyl)-4-(2-methoxyethyl)piperazine is unique due to the specific combination of the bromophenyl and methoxyethyl groups attached to the sulfonyl piperazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(3-bromophenyl)sulfonyl-4-(2-methoxyethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3S/c1-19-10-9-15-5-7-16(8-6-15)20(17,18)13-4-2-3-12(14)11-13/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHPIGJQQUPCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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